Luteone

描述

Classification and Chemical Identity of Luteone

This compound is classified as a prenylated isoflavone (B191592) wikipedia.orgebi.ac.uk. More specifically, it belongs to the class of 6-prenylated isoflavanones foodb.canp-mrd.org. Flavonoids are a diverse group of polyphenolic compounds found ubiquitously in plants, known for their various biological roles and properties. The isoflavone subclass is distinguished by the position of one phenyl ring. This compound's chemical identity is further defined by the presence of hydroxyl groups and a prenyl (3-methylbut-2-en-1-yl) substituent attached to the isoflavone backbone wikipedia.orgebi.ac.uknih.govtandfonline.com.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one ebi.ac.ukfoodb.canih.gov. Its chemical formula is C₂₀H₁₈O₆ wikipedia.orgnih.govmedchemexpress.combiosynth.com, and it has a molecular weight of approximately 354.35 g/mol wikipedia.orgmedchemexpress.combiosynth.com. The computed monoisotopic mass is 354.11033829 Da nih.gov. This compound is assigned the CAS Number 41743-56-0 wikipedia.orgfoodb.canih.govmedchemexpress.combiosynth.comchemfaces.com.

Physically, this compound is described as a solid, typically appearing off-white to light yellow medchemexpress.com. It has a reported melting point range of 225 - 227 °C nih.gov.

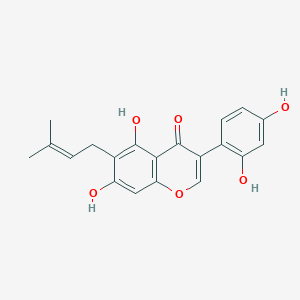

The core chemical structure of this compound is a chromen-4-one system substituted with four hydroxyl groups at positions 5, 7, 2', and 4', and a prenyl group at position 6 wikipedia.orgebi.ac.uknih.govtandfonline.com.

Here is a summary of key chemical properties:

| Property | Value | Source |

| Chemical Formula | C₂₀H₁₈O₆ | wikipedia.orgnih.govmedchemexpress.combiosynth.com |

| Molecular Weight | ~354.35 g/mol | wikipedia.orgmedchemexpress.combiosynth.com |

| Monoisotopic Mass | 354.11033829 Da | nih.gov |

| CAS Number | 41743-56-0 | wikipedia.orgfoodb.canih.govmedchemexpress.combiosynth.comchemfaces.com |

| IUPAC Name | 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one | ebi.ac.ukfoodb.canih.gov |

| Appearance | Solid, off-white to light yellow | medchemexpress.com |

| Melting Point | 225 - 227 °C | nih.gov |

| Classification | Prenylated Isoflavone, Flavonoid | wikipedia.orgebi.ac.ukfoodb.canp-mrd.org |

Academic Significance and Research Interest in this compound

Academic interest in this compound primarily stems from its occurrence as a natural product in various plant species and the range of biological activities it exhibits biosynth.com. It has been isolated from numerous botanical sources, notably from plants belonging to the Lupinus genus, such as Lupinus luteus and Lupinus albus, as well as species within the Erythrina genus, including Erythrina stricta and Erythrina variegata wikipedia.orgnp-mrd.orgnih.govtandfonline.comchemfaces.combiocrick.com. Its initial isolation was from the immature fruits of Lupinus luteus tandfonline.com.

Research has focused on understanding this compound's biological roles, particularly in the context of plant defense. This compound possesses antifungal activity and is considered to act as a pre-infectional resistance factor in Lupinus species medchemexpress.comchemfaces.combiocrick.com. Studies have demonstrated its effectiveness against various fungi in in vitro tests medchemexpress.comchemfaces.combiocrick.com.

Beyond its role in plants, this compound has shown promising activities relevant to human health, driving further academic investigation. It has demonstrated antibacterial activity, notably against sensitive and resistant strains of Staphylococcus aureus, including MRSA and MDRSA medchemexpress.comchemfaces.com. Additionally, research indicates that this compound exhibits antioxidant properties biosynth.comchemfaces.com.

The potential therapeutic applications of this compound are a significant area of research interest, particularly in the fields of oncology and inflammatory diseases biosynth.com. Its ability to modulate key cellular mechanisms and influence signaling pathways related to cellular stress responses and apoptosis is being explored biosynth.com. The selective targeting of cancer cells by this compound is a prominent subject in studies seeking novel cancer treatment strategies biosynth.com. Researchers are actively investigating its efficacy, bioavailability, and precise mechanisms of action to fully elucidate its potential therapeutic benefits biosynth.com.

This compound has also been detected in certain food sources, including common beans (Phaseolus vulgaris), lima beans (Phaseolus lunatus), pulses, and white lupines (Lupinus albus) foodb.canp-mrd.org. This presence in edible plants suggests its potential as a dietary compound and a possible biomarker for the consumption of these foods foodb.canp-mrd.org.

The academic significance of this compound lies in its multifaceted nature as a plant defense compound with potential applications in medicine and as a dietary constituent, prompting ongoing research into its chemistry, biology, and potential utility.

Here is a summary of reported biological activities and research areas:

| Biological Activity / Research Area | Description | Source |

| Antifungal Activity | Acts as a pre-infectional resistance factor in Lupinus species; demonstrated in vitro activity. | tandfonline.commedchemexpress.comchemfaces.combiocrick.com |

| Antibacterial Activity | Effective against Staphylococcus aureus, including MRSA and MDRSA strains. | medchemexpress.comchemfaces.com |

| Antioxidant Activity | Exhibits properties that can counteract oxidative stress. | biosynth.comchemfaces.com |

| Oncology Research | Potential for selective targeting of cancer cells; studied for novel cancer treatment strategies. | biosynth.com |

| Inflammatory Disease Research | Potential therapeutic applications in managing chronic inflammatory conditions and oxidative stress-related disorders. | biosynth.com |

| Natural Occurrence | Found in various plants, including Lupinus and Erythrina species, and certain food legumes. | wikipedia.orgfoodb.canp-mrd.orgnih.govtandfonline.comchemfaces.combiocrick.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-5-13-16(23)8-17-18(19(13)24)20(25)14(9-26-17)12-6-4-11(21)7-15(12)22/h3-4,6-9,21-24H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPVAPMCVABQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194574 | |

| Record name | Luteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Luteone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41743-56-0 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41743-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luteone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUTEONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU3E0232IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Luteone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 - 227 °C | |

| Record name | Luteone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Isolation Sources of Luteone

Botanical Origins and Distribution of Luteone

This compound, in its isoflavone (B191592) form, is a prenylated flavonoid widely distributed within the plant kingdom, particularly in species belonging to the family Leguminosae. wikipedia.orgnp-mrd.org

Isolation from Lupinus albus and Related Species

This compound has been isolated from Lupinus albus, commonly known as white lupin. chemfaces.comaau.edu.ettandfonline.com Investigations into the isoflavonoid (B1168493) constituents of Lupinus albus have identified this compound among the complex isoflavones present. researchgate.net It has been reported as a typical prohibitin (pre-infectional fungitoxin) found on the surface of the leaves of healthy Lupinus albus. chemfaces.comtandfonline.com Evidence suggests that this compound occurs as a leaf surface constituent in Lupinus albus and 11 other Lupinus species. chemfaces.com Further research on white lupin roots has also revealed the presence of this compound and its glucosylated derivatives, such as this compound 7-O-β-glucoside. researchgate.net

Presence in Laburnum anagyroides

This compound has been found in the pods of Laburnum anagyroides. wiktionary.orgwikipedia.org This prenylated isoflavone is a known constituent of this plant species. wikipedia.org

Detection in Lupinus luteus Roots

The roots of Lupinus luteus L., also known as yellow lupin, have been confirmed to contain this compound. wikipedia.orgjst.go.jpresearchgate.nettandfonline.comfrontierspartnerships.org Studies on the isoflavonoid composition of yellow lupin roots have consistently identified this compound among the complex isoflavones present. jst.go.jpresearchgate.nettandfonline.com Immature fruits of Lupinus luteus were also reported as a source from which an isoflavone having antifungal activity, named this compound, was isolated and its structure determined. tandfonline.com

Identification in Maclura tinctoria

This compound has been identified in Maclura tinctoria, a tree found in the Neotropics. researchgate.netresearchgate.netnih.govresearchgate.net A fraction enriched in prenylated flavonoids from Maclura tinctoria leaves was found to contain this compound. nih.gov Phytochemical studies of M. tinctoria have tentatively identified this compound as a prenylated isoflavone present in this species. researchgate.net

Here is a table summarizing the botanical sources of this compound (isoflavone):

| Botanical Source | Plant Part (if specified) | Reference(s) |

| Lupinus albus | Leaves, Roots | chemfaces.comaau.edu.ettandfonline.comresearchgate.net |

| Lupinus species (other) | Leaves | chemfaces.com |

| Laburnum anagyroides | Pods | wiktionary.orgwikipedia.org |

| Lupinus luteus | Roots, Immature fruits | wikipedia.orgjst.go.jpresearchgate.nettandfonline.comfrontierspartnerships.orgtandfonline.com |

| Maclura tinctoria | Leaves | researchgate.netresearchgate.netnih.govresearchgate.net |

Marine Natural Products Research of this compound

This compound, in a distinct terpenoid form, has also been discovered in marine organisms. wikipedia.orgwiktionary.org

Isolation from Cadlina luteomarginata

A twenty-three carbon terpenoid named this compound has been isolated from the dorid nudibranch Cadlina luteomarginata, a species of colorful sea slug found in the eastern Pacific. wiktionary.orgwikipedia.orgnih.govwikipedia.orgresearchgate.net Investigations into the biosynthesis of terpenoids by Cadlina luteomarginata have shown that this compound is synthesized de novo by this marine mollusk. nih.govresearchgate.net Methanol extracts of intact specimens of Cadlina luteomarginata have been shown to contain this compound. researchgate.net This represents a natural source of this compound with a different chemical structure compared to the isoflavone found in plants. wikipedia.orgwiktionary.org

Here is a table summarizing the marine source of this compound (terpenoid):

| Marine Source | Type of Organism | Reference(s) |

| Cadlina luteomarginata | Dorid nudibranch | wiktionary.orgwikipedia.orgnih.govwikipedia.orgresearchgate.net |

Biosynthesis and Biotransformation Pathways of Luteone

Proposed Biosynthetic Routes to Luteone

This compound is an isoflavonoid (B1168493), and its biosynthesis is part of the broader flavonoid and isoflavonoid biosynthetic pathways in plants. These pathways typically begin with the amino acid phenylalanine, which is converted through a series of enzymatic steps to chalcones, and then to flavanones. frontiersin.org Isoflavones are formed from flavanones through a 2,3-aryl migration catalyzed by isoflavone (B191592) synthase. modelseed.org

Specifically, this compound biosynthesis is linked to the biosynthesis of other isoflavonoids. Research indicates a pathway for wighteone (B192679) and this compound biosynthesis exists. modelseed.orgebi.ac.uk While the precise, step-by-step enzymatic route to this compound is complex and involves prenylation (addition of a 3,3-dimethylallyl group) and hydroxylation steps, the prenyl unit is typically added to the isoflavone skeleton. researchgate.net Studies on the biosynthesis of related compounds suggest that epoxidation at the olefinic bond of a 3,3-dimethylallyl-substituted precursor may be involved in the formation of certain isoflavonoids, although the epoxide intermediate itself is not always detected in nature. tandfonline.com

Microbial Transformation and Metabolism of this compound

This compound, being an antifungal compound, can be subject to detoxification by microorganisms that possess the metabolic machinery to transform it. This process is particularly relevant in the context of plant-fungal interactions. tandfonline.com

Metabolism by Aspergillus flavus

Aspergillus flavus, a common fungal species, has been shown to metabolize this compound. tandfonline.comoup.comtandfonline.comnih.gov In cultures of A. flavus, this compound is transformed into several metabolites, including 2″,3″-dihydro-3″-hydroxythis compound (referred to as AF-1). tandfonline.comoup.comtandfonline.comnih.gov Another metabolite identified from A. flavus cultures is designated as AF-2. tandfonline.comtandfonline.com The transformation by A. flavus involves modifications to the prenyl side-chain at the C-6 position of the isoflavone. tandfonline.com

Metabolism by Botrytis cinerea

Botrytis cinerea, another fungal plant pathogen, also metabolizes this compound. tandfonline.comoup.comtandfonline.comnih.gov Similar to A. flavus, B. cinerea transforms this compound into various products. These include 2″,3″-dihydro-3″-hydroxythis compound (AF-1), a dihydrofuranoisoflavone (referred to as BC-1), and a dihydropyranoisoflavone. tandfonline.comoup.comtandfonline.comnih.gov Botrytis cinerea cultures administered this compound were found to produce BC-1 as a major metabolite, along with AF-2 and BC-2. tandfonline.com The metabolism by B. cinerea also primarily involves modifications to the prenyl side-chain. tandfonline.com

Identification of this compound Metabolites (e.g., 2″,3″-dihydro-3″-hydroxythis compound)

The microbial transformation of this compound by A. flavus and B. cinerea yields several identifiable metabolites. A key metabolite produced by both fungi is 2″,3″-dihydro-3″-hydroxythis compound (AF-1). tandfonline.comoup.comtandfonline.comnih.gov This metabolite is a product of hydration of the double bond in the prenyl side chain. tandfonline.com

Other metabolites identified include:

this compound hydrate (B1144303) (also referred to as AF-1 or 2″,3″-dihydro-3″-hydroxythis compound), resulting from Markovnikov addition of water to the C=C bond of the 3,3-dimethylallyl side chain. tandfonline.com

AF-2, another metabolite from A. flavus and B. cinerea cultures. tandfonline.comtandfonline.com

BC-1, a dihydrofuranoisoflavone, and BC-2, a dihydropyranoisoflavone, predominantly found in B. cinerea cultures. tandfonline.comtandfonline.comoup.comtandfonline.comnih.gov

The structures of these metabolites have been elucidated using physico-chemical and chemical procedures, including spectroscopic methods like ¹H-NMR and mass spectrometry. tandfonline.com For example, the ¹H-NMR data for this compound hydrate shows characteristic signals for the aromatic and heterocyclic protons that correspond closely to those of this compound, indicating modification primarily on the prenyl side chain. tandfonline.com

A summary of some identified metabolites is presented in the table below:

| Metabolite Name | Producing Fungus(es) | Proposed Structural Modification |

| 2″,3″-dihydro-3″-hydroxythis compound (AF-1) | Aspergillus flavus, Botrytis cinerea | Hydration of the prenyl double bond |

| AF-2 | Aspergillus flavus, Botrytis cinerea | Further modification (structure elucidated) tandfonline.com |

| BC-1 (dihydrofuranoisoflavone) | Botrytis cinerea | Cyclization and hydroxylation of prenyl |

| BC-2 (dihydropyranoisoflavone) | Botrytis cinerea | Cyclization and hydroxylation of prenyl |

Note: AF-1 is also referred to as this compound hydrate. tandfonline.comtandfonline.com

Discussion of Metabolic Pathways

The microbial metabolism of this compound by fungi like Aspergillus flavus and Botrytis cinerea primarily involves modifications to the prenyl side chain at the C-6 position. tandfonline.com These transformations can include hydration, cyclization, and hydroxylation. tandfonline.com The resulting metabolites, such as 2″,3″-dihydro-3″-hydroxythis compound (AF-1) and the cyclic ether derivatives (BC-1 and BC-2), are often found to be less toxic to fungi compared to the parent compound, this compound. tandfonline.comoup.comtandfonline.comnih.gov This suggests that the microbial transformation of this compound can serve as a detoxification mechanism for the fungi, potentially aiding in their ability to colonize plants that produce this compound. tandfonline.com

The proposed metabolic pathways involve enzymatic reactions that alter the chemical structure of this compound. For instance, the formation of this compound hydrate (AF-1) is suggested to occur via Markovnikov addition of water to the prenyl double bond. tandfonline.com The formation of the dihydrofuranoisoflavone (BC-1) and the dihydropyranoisoflavone (BC-2) involves cyclization reactions of the prenyl side chain, likely initiated by hydroxylation. tandfonline.com

Research on the metabolism of other prenylated flavonoids by these fungi also supports the prevalence of side-chain modifications, leading to similar types of cyclic and hydroxylated products. tandfonline.comresearchgate.net This indicates a common enzymatic machinery in these fungal species for processing prenylated isoflavonoids.

Biological Activities and Pharmacological Potential of Luteone

Antifungal Activities

Luteone exhibits antifungal activity, which is significant in the context of plant defense mechanisms and potential therapeutic applications. chemfaces.commedchemexpress.comchemsrc.com

Role as Pre-Infectional Resistance Factor in Plants

This compound has been proposed to function as a pre-infectional resistance factor in plants, particularly in the genus Lupinus. chemfaces.comscilit.comscispace.com Studies have shown that this prenylated isoflavone (B191592) is present in healthy leaves of Lupinus albus and other lupin species, occurring as a leaf surface constituent. chemfaces.com In vitro tests indicate that this compound possesses sufficient antifungal activity to support its role in providing resistance before infection occurs. chemfaces.comscispace.com It is considered a phytoalexin, a low molecular mass secondary metabolite with antimicrobial activity that is synthesized de novo in plants after stress, playing a crucial role in plant defense against pathogens. chiro.orgfrontiersin.org In lupine, this compound, along with wighteone (B192679), are the characteristic phytoalexins. chiro.org Elicitation of Lupinus angustifolius plants with fungal phytotoxin prior to infection resulted in higher levels of prenylated isoflavones, including this compound and wighteone, and their glycosylated derivatives, compared to plants infected only with fungal spores. researchgate.net

Efficacy Against Fungal Pathogens (e.g., Cladosporium herbarum)

Research has investigated the efficacy of this compound against specific fungal pathogens, such as Cladosporium herbarum. tandfonline.comoup.comscribd.com Studies on the fungal transformation of this compound by cultures of Aspergillus flavus and Botrytis cinerea have shown that the major metabolites produced were much less toxic than this compound against Cladosporium herbarum. tandfonline.comoup.com This suggests that while this compound itself is active against this fungus, some fungal species can metabolize it into less toxic compounds. Cladosporium herbarum is considered a saprophyte that can become a plant pathogen under stress conditions. redalyc.org

Antibacterial Activities

This compound has demonstrated antibacterial properties against various bacterial strains. chemfaces.commedchemexpress.comchemsrc.com

Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus MSSA, MRSA, MDRSA)

This compound has shown significant antibacterial activity, including against strains of Staphylococcus aureus. chemfaces.commedchemexpress.comchemsrc.commegazyme.com.cn Specifically, this compound has exhibited efficacy against sensitive (Staphylococcus aureus MSSA) and resistant strains (Staphylococcus aureus MRSA and MDRSA). chemfaces.commedchemexpress.comchemsrc.commegazyme.com.cnresearchgate.net Minimum inhibitory quantity (MIQ) values have been reported for this compound against these strains using a TLC bioautography assay. chemfaces.commedchemexpress.comchemsrc.com

| Staphylococcus aureus Strain | Minimum Inhibitory Quantity (MIQ) |

| MSSA | 1.88 µg |

| MRSA | 1.88 µg |

| MDRSA | 3.75 µg |

*Data derived from research on Erythrina stricta extracts containing this compound. chemfaces.commedchemexpress.comchemsrc.com

Antioxidant Properties

This compound possesses antioxidant activities. chemfaces.commedchemexpress.comontosight.aichemsrc.com

General Antioxidant Activity of this compound

This compound has been shown to possess general antioxidant activity. chemfaces.commedchemexpress.comontosight.aichemsrc.com Antioxidant compounds are crucial in protecting cells from oxidative stress, which is implicated in the development of various diseases. mdpi.com this compound's antioxidant potential has been noted in studies investigating the chemical constituents and biological activities of plants like Erythrina stricta. chemfaces.com

Anti-Inflammatory Effects

General Anti-Inflammatory Properties of this compound

This compound, as a flavonoid, is associated with anti-inflammatory effects. ontosight.airesearchgate.net Flavonoids, in general, are known for their anti-inflammatory properties, which are partly attributed to their antioxidant capacities. researchgate.net The anti-inflammatory activity of related flavonoids like luteolin (B72000) includes the activation of anti-oxidative enzymes, suppression of the NFκB pathway, and inhibition of pro-inflammatory substances. researchgate.net While specific detailed mechanisms for this compound itself are less extensively documented in the provided search results compared to closely related flavonoids like luteolin, its classification as a prenylated isoflavone suggests potential involvement in similar anti-inflammatory pathways.

Antiviral Properties

In Silico Investigations Against Zika Virus (ZIKV) Proteins

In silico studies, particularly molecular docking, are utilized to predict the potential antiviral activity of compounds by assessing their binding affinity to viral proteins. nih.govfrontiersin.orgmdpi.com this compound has been investigated in silico for its potential activity against Zika Virus (ZIKV) proteins. nih.govbiorxiv.orgresearchgate.net

A study screened 35 plant metabolites against various ZIKV proteins, including NS2B-NS3 protease, Envelope protein, Capsid protein, and NS5 RNA-dependent RNA polymerase (RdRp) protein, using a molecular docking approach. biorxiv.orgresearchgate.net this compound was identified as one of the four metabolites showing the highest binding affinity to the targeted ZIKV proteins among those tested. biorxiv.orgresearchgate.net Specifically, this compound exhibited the highest binding affinity with the ZIKV Capsid Protein. biorxiv.org

The binding affinities observed in this in silico study for this compound and other top candidates against different ZIKV proteins are summarized in the table below. biorxiv.org

| Compound | Targeted ZIKV Protein | Binding Affinity (kcal/mol) |

| Chicoric acid | Envelope protein | -58.26 |

| This compound | Capsid Protein | -52.92 |

| Reserpine | NS2B-NS3 protease | -61.45 |

| Rosmarinic acid | NS5-RdRP | -51.26 |

| Pinocembrin | Control (various ZIKV proteins) | Varied (scores were either higher or close to top candidates) biorxiv.org |

These in silico findings suggest this compound as a potential candidate for anti-ZIKV agent development, warranting further experimental validation through in vitro and in vivo studies. nih.govbiorxiv.orgresearchgate.net

Binding Affinity to ZIKV Capsid Protein

Computational studies utilizing molecular docking approaches have investigated the potential interactions between this compound and various Zika virus proteins, including the Capsid protein. These in silico investigations aim to predict the binding affinity of small molecules to viral targets, providing insights into potential antiviral mechanisms.

Research screening a number of plant metabolites against several ZIKV proteins, including the Capsid protein (PDB ID: 5YGH), indicated that this compound exhibits binding affinity to this viral component. biorxiv.orgbiorxiv.orgpitt.edu Specifically, one study reported that this compound showed the highest binding affinity with the ZIKV Capsid protein among the tested plant-derived bioactive compounds, with a binding energy of -52.92 kcal/mol. biorxiv.orgresearchgate.netresearchgate.net

| Compound | Targeted ZIKV Protein | Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| This compound | Capsid Protein | -52.92 | In silico study biorxiv.org |

| Chicoric acid | Envelope protein | -58.26 | In silico study biorxiv.org |

| Reserpine | NS2B-NS3 protease | -61.45 | In silico study biorxiv.org |

| Rosmarinic acid | NS5-RdRP | -51.26 | In silico study biorxiv.org |

This predicted strong binding affinity suggests that this compound may interfere with the function of the ZIKV Capsid protein, which plays crucial roles in viral assembly, budding, and interaction with host factors.

Predictive Efficacy Against ZIKV Replication

Predictive studies based on target prediction have explored the potential efficacy of natural products, including this compound, against Zika virus replication. biorxiv.orgresearchgate.net These studies utilize computational methods to assess the likelihood of a compound inhibiting viral replication by interacting with key viral proteins or pathways.

In silico investigations have shown that this compound, along with other natural compounds like chicoric acid, reserpine, and rosmarinic acid, demonstrates similarity with known inhibitors of viral non-structural proteins and proteases, including compounds with reported inhibitory activity against ZIKV. biorxiv.orgresearchgate.net While these findings are based on predictive computational models, they suggest a potential for this compound to exert inhibitory effects on ZIKV replication by targeting essential viral machinery.

Further experimental validation through in vitro and in vivo studies is recommended to confirm these predictive findings and fully elucidate the efficacy and mechanisms by which this compound might inhibit ZIKV replication. biorxiv.org

Molecular Targets and Mechanistic Investigations of Luteone S Biological Activities

Modulation of Key Cellular Mechanisms by Luteone

This compound is known to modulate key cellular mechanisms, contributing to its observed biological activities. Its influence extends to processes such as cellular stress responses and apoptosis. This compound has also demonstrated antibacterial and antifungal activities. Studies have shown significant antibacterial activity against sensitive (MSSA) and resistant (MRSA and MDRSA) strains of Staphylococcus aureus, with minimum inhibitory quantity (MIQ) values of 1.88 µg, 1.88 µg, and 3.75 µg, respectively.

Influence on Cellular Signaling Pathways

This compound impacts various cellular signaling pathways. While some research focuses on this compound specifically, studies on related flavonoids like luteolin (B72000) provide insights into potential shared mechanisms. For instance, luteolin has been shown to modulate pathways such as PI3K/Akt, STAT3, and NF-κB, which are involved in cell survival, proliferation, and inflammation. Luteolin has also been reported to affect the MAPK signaling pathway. These findings suggest potential avenues for investigating this compound's influence on similar pathways.

Effects on Gene Expression Related to Cellular Stress Responses and Apoptosis

This compound influences gene expression related to cellular stress responses and apoptosis. Research on related compounds like luteolin indicates that they can induce apoptosis and modulate the expression of genes involved in stress responses, such as those related to endoplasmic reticulum (ER) stress. For example, luteolin has been shown to induce the expression of ER stress-associated proteins like C/EBP homologous protein (CHOP) and glucose-regulated proteins (GRP) 94 and 78, and activate caspases, leading to apoptosis. The balance between pro-apoptotic and anti-apoptotic genes is a critical determinant of apoptotic cell death.

Protein Interactions and Ligand-Target Dynamics

This compound interacts with various proteins, influencing their function through ligand-target dynamics. These interactions are crucial for its biological activities.

Interactions with Viral Proteins (e.g., ZIKV Capsid Protein)

Studies have investigated the potential interactions of this compound with viral proteins. Computational studies have shown that this compound exhibits binding affinity with the Zika virus (ZIKV) capsid protein. Molecular docking studies indicate that this compound has a notable binding affinity with the ZIKV capsid protein, with a reported binding energy of -52.92 kcal/mol. Molecular dynamics simulations suggest that the complex formed between the ZIKV capsid protein and this compound shows an equilibrium state. This interaction highlights this compound's potential as a lead compound for further investigation into antiviral therapies targeting ZIKV.

Synthetic Methodologies and Chemical Derivatization of Luteone

Total Synthesis Approaches to Luteone

While the dimethyl ether of this compound has been synthesized, the total syntheses of both this compound and this compound hydrate (B1144303) were reported as not having been achieved as of 2000, primarily due to challenges in regioselectively introducing alkyl or alkenyl groups into the isoflavone (B191592) nucleus, along with protection and deprotection steps. oup.com However, later research has described regioselective synthetic routes leading to this compound and its hydrate. jst.go.jpnih.gov

Regioselective Synthesis of Prenylisoflavones, Including this compound and its Hydrate

A regioselective synthesis of prenylisoflavones, including this compound and this compound hydrate, has been achieved using a palladium(0)-catalyzed coupling reaction of a corresponding iodoisoflavone with 2-methyl-3-butyn-2-ol. oup.comjst.go.jpnih.gov This method has proven to be efficient for the synthesis of prenyl- and alkylpolyhydroxyisoflavones. oup.com

The synthesis of this compound hydrate (2',4',5,7-tetrahydroxy-6-(3-hydroxy-3-methylbutyl)isoflavone) was accomplished through the catalytic hydrogenation of a 6-(3-hydroxy-3-methylbutynyl)isoflavone intermediate. oup.comnih.gov This intermediate was obtained from the palladium-catalyzed coupling of 6-iodoisoflavone with 2-methyl-3-butyn-2-ol. oup.comnih.gov The 6-iodoisoflavone was prepared from a 3'-iodoacetophenone derivative. oup.comnih.gov

Dehydration of this compound hydrate (2) yielded this compound (2',4',5,7-tetrahydroxy-6-(3-methyl-2-butenyl)isoflavone) (1). oup.comnih.gov The structure of synthetic this compound hydrate was confirmed by comparing its 1H NMR spectrum with that of a natural sample. oup.com Similarly, the spectral data (1H NMR, IR, and UV) of the synthetic this compound were found to be identical to those of a natural sample, unequivocally establishing its structure. oup.com

Another approach to the synthesis of this compound and related isoflavones involved the reaction of 5,7-dihydroxy-2',4'-dimethoxyisoflavone with 2-methylbut-3-en-2-ol in the presence of BF3-ether, which afforded the 6-(3-methylbut-2-enyl) derivative and its 8-isomer. rsc.orgrsc.org

Synthesis of this compound Derivatives (e.g., this compound Hydrate)

The synthesis of this compound hydrate is intrinsically linked to the synthesis of this compound itself, as this compound can be obtained by the dehydration of this compound hydrate. oup.comnih.gov As detailed above, this compound hydrate (2) is synthesized via the catalytic hydrogenation of a 6-(3-hydroxy-3-methylbutynyl)isoflavone derivative, which is a product of a palladium-catalyzed coupling reaction. oup.comnih.gov

Derivatization of this compound hydrate has also been explored. For instance, a tribenzoate derivative of this compound hydrate was converted into a 5-tosyloxyisoflavone, which upon dehydration yielded a mixture containing a 6-prenylisoflavone and a regioisomeric 6-(3-methyl-3-butenyl)isoflavone. oup.com Further reactions, such as detosylation and hydrolysis, were employed to obtain this compound. oup.com

Methylated derivatives of this compound have also been synthesized. Partial methylation of a 6-(3-methylbut-2-enyl) derivative of 5,7-dihydroxy-2',4'-dimethoxyisoflavone yielded this compound trimethyl ether. rsc.org

Analytical Methodologies for Luteone and Its Derivatives

Isolation and Characterization Techniques

The isolation of luteone and its derivatives from natural sources, such as plants, typically involves extraction followed by chromatographic separation. This compound, for instance, has been isolated from Lupinus luteus and L. albus using established procedures tandfonline.comjst.go.jp. Similarly, its derivatives, such as those produced through metabolism in rat liver homogenates or fungal transformations, are isolated and purified using chromatographic techniques, notably thin-layer chromatography (TLC) tandfonline.comjst.go.jptandfonline.com.

Characterization of isolated compounds relies on physicochemical procedures. These include determining physical properties like melting point and observing fluorescence under UV light tandfonline.comjst.go.jp. The Gibbs test, which produces a characteristic purple-blue color for this compound, is also used as a qualitative indicator tandfonline.comjst.go.jp. For derivatives, changes in fluorescence and color reactions with reagents like Gibbs reagent can provide initial clues about structural modifications tandfonline.com.

Further characterization involves detailed spectroscopic analysis to determine the chemical structure tandfonline.comjst.go.jpnih.gov. Techniques such as UV spectroscopy are employed to determine the absorption maxima in different solvents and in the presence of shift reagents like sodium methoxide (B1231860) (NaOMe), aluminum chloride (AlCl₃), and sodium acetate (B1210297) (NaOAc), which provide information about the presence and position of hydroxyl groups tandfonline.comjst.go.jp.

Spectroscopic and Spectrometric Analysis (e.g., HR-MS, MS)

Spectroscopic and spectrometric methods are indispensable for the definitive identification and structural elucidation of this compound and its derivatives.

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the compounds. Electron ionization mass spectrometry (EI-MS) and field desorption mass spectrometry (FD-MS) have been used in the analysis of this compound and its metabolites tandfonline.com. For example, the EI-MS of this compound shows a molecular ion at m/z 354 (M⁺) and characteristic fragment ions at m/z 311 ([M-C₃H₇]⁺) and 299 ([M-C₄H₇]⁺) tandfonline.com. Analysis of derivatives by MS helps in determining their molecular weight and inferring structural changes based on the presence or absence of specific fragment ions tandfonline.com.

High-resolution mass spectrometry (HR-MS) and liquid chromatography-mass spectrometry (LC-MS), including LC-MS/MS, are powerful tools for analyzing complex mixtures containing this compound and its derivatives, providing accurate mass measurements and detailed fragmentation information for structural confirmation rsc.orgresearchgate.netresearchgate.netnih.govchemrxiv.org. LC-MS/MS has been used to profile isoflavone (B191592) conjugates, including this compound derivatives, allowing for the differentiation of isomeric or isobaric compounds based on their fragmentation patterns researchgate.netchemfaces.com. The application of UPLC-MS has shown a higher number of detected compounds compared to standard HPLC-MS in the analysis of flavonoid glycosides in lupin leaves rsc.org.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is vital for determining the arrangement of atoms within the molecule tandfonline.comjst.go.jpnih.gov. Analysis of chemical shifts and coupling constants in ¹H-NMR spectra provides detailed information about the proton environment in this compound and its derivatives tandfonline.comjst.go.jp. ¹³C-NMR spectroscopy provides information about the carbon skeleton tandfonline.com. Two-dimensional NMR techniques, such as NOE, are used to unambiguously determine the geometry of substituents, such as the oxygenated side-chain in this compound derivatives tandfonline.comjst.go.jp.

Example Spectroscopic Data for this compound:

| Technique | Data | Source |

| UV (MeOH) | λmax (nm): 265, 295 sh | tandfonline.comjst.go.jp |

| UV (+NaOMe) | λmax (nm): 230 sh, 278, 336 | tandfonline.comjst.go.jp |

| UV (+AlCl₃) | λmax (nm): 235 sh, 274, 316, 366 | tandfonline.comjst.go.jp |

| UV (+NaOAc) | λmax (nm): 272, 343 | tandfonline.comjst.go.jp |

| MS (EI) | m/z (%): 355 (M⁺+1, 22), 354 (M⁺, 88), 311 ([M-C₃H₇]⁺, 100), 299 ([M-C₄H₇]⁺, 80) | tandfonline.com |

| ¹H-NMR | (Selected δ values in acetone-d₆) | tandfonline.com |

| ¹³C-NMR | (Selected δ values at 67.5MHz) | tandfonline.com |

Note: ¹H-NMR and ¹³C-NMR data are extensive and specific to proton and carbon positions, as detailed in the provided source tandfonline.com.

Chromatographic Methods (e.g., TLC Bioautography)

Chromatographic methods are widely applied for the separation, purification, and analysis of this compound and its derivatives. Thin-layer chromatography (TLC) is a simple yet effective technique used for the isolation and purification of this compound and its metabolites tandfonline.comjst.go.jptandfonline.com. Preparative TLC (PTLC) with various solvent systems, such as chloroform-methanol or pentane-diethyl ether-acetic acid, is employed to separate compounds from crude extracts or reaction mixtures tandfonline.comjst.go.jptandfonline.com. The separated compounds can be visualized under UV light or by using staining reagents like Gibbs reagent tandfonline.comjst.go.jp.

High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC) are commonly used for the analysis and quantification of this compound and its derivatives in complex samples rsc.orgmdpi.comnih.govtandfonline.comresearchgate.net. These techniques offer higher resolution and sensitivity compared to traditional column chromatography or TLC rsc.orgmdpi.com. HPLC can be coupled with various detectors, including UV detectors and mass spectrometers (LC-MS), for comprehensive analysis rsc.orgresearchgate.netmdpi.com.

TLC bioautography is a valuable technique for screening the biological activity of separated compounds directly on the TLC plate chemfaces.commdpi.commdpi.comresearchgate.net. In TLC bioautography, after chromatographic separation, the TLC plate is overlaid with a microorganism culture or dipped into a suspension of microorganisms mdpi.com. Areas where compounds inhibit microbial growth appear as clear zones after incubation and visualization with a suitable indicator, such as a tetrazolium salt mdpi.com. This method has been used to demonstrate the antibacterial activity of this compound against Staphylococcus aureus strains chemfaces.com.

Other chromatographic techniques mentioned in the context of analyzing related flavonoid compounds, which could potentially be applied to this compound and its derivatives, include high-performance thin-layer chromatography (HPTLC), gas chromatography (GC), and counter-current chromatography (CCC) mdpi.comnih.gov. GC is typically used for volatile or derivatized compounds mdpi.com.

Summary of Chromatographic Methods:

| Method | Application | Notes |

| TLC/PTLC | Isolation, purification, separation | Used with various solvent systems and visualization methods tandfonline.comjst.go.jptandfonline.com |

| HPLC/UPLC | Analysis, quantification, separation | Often coupled with UV or MS detectors rsc.orgmdpi.comnih.govtandfonline.comresearchgate.net |

| TLC Bioautography | Screening for biological activity (e.g., antimicrobial) | Involves overlaying TLC plate with microorganisms chemfaces.commdpi.commdpi.com |

| GC | Analysis of volatile/derivatized compounds | Less common for non-derivatized flavonoids mdpi.com |

| CCC | Separation | Can be used for preparative purposes mdpi.com |

Structure Activity Relationship Sar Studies of Luteone

Correlating Structural Features with Biological Functions

Luteone exhibits a range of biological activities, including antioxidant, anti-inflammatory, antifungal, antibacterial, and potential anticancer and antiviral properties. ontosight.aibiosynth.combiorxiv.orgtandfonline.com The isoflavone (B191592) core, common to many biologically active plant compounds, provides the basic scaffold. ontosight.aibiotechacademy.dk

The hydroxyl groups at positions 5, 7, 2', and 4' are significant functional groups in this compound. In flavonoids generally, the presence of ortho-dihydroxy groups, such as those at the 2' and 4' positions in this compound's B ring, and a hydroxyl substitution pattern at the C-5 position of the A ring, are known to contribute significantly to anti-inflammatory and antioxidant activities. nih.gov These hydroxyl groups can participate in hydrogen bonding and radical scavenging, which are crucial mechanisms for antioxidant and anti-inflammatory effects. biotechacademy.dkmdpi.com

The prenyl group at position 6 is another critical structural feature of this compound. Prenylation, the addition of a prenyl chain, has been shown to increase the antibacterial activity of phenolic compounds. rsc.orgnih.gov This increased activity is partly attributed to the increased hydrophobicity conferred by the prenyl group, which can enhance the partitioning of the compound to biological targets, such as cell membranes. nih.gov Studies on prenylated compounds, including this compound, have shown they can be responsible for antibacterial activity by rapidly permeabilizing bacterial membranes. rsc.org

Impact of Functional Groups on Molecular Target Interactions

The functional groups of this compound dictate its interactions with various molecular targets within biological systems. The hydroxyl groups can engage in hydrogen bonding interactions with amino acid residues in proteins, influencing binding affinity and modulating enzyme activity or receptor interactions. biotechacademy.dk The pattern and position of these hydroxyl groups are crucial for specific interactions. nih.gov

The prenyl group's lipophilic nature influences this compound's interaction with lipid bilayers, such as cell membranes. nih.gov This interaction can lead to membrane disruption, as observed in the antibacterial activity of prenylated compounds including this compound, suggesting the membrane as a direct molecular target. rsc.org The prenyl group is hypothesized to intercalate into the lipid bilayer, disrupting its packing density and increasing permeability. rsc.org

Furthermore, computational studies have explored the potential interactions of this compound with specific proteins. For instance, in an in silico investigation against ZIKA virus proteins, this compound exhibited binding affinity with the Capsid Protein, suggesting this protein as a potential molecular target for antiviral activity. biorxiv.org The specific functional groups involved in these binding interactions would be determined by the protein's binding site characteristics and the chemical properties of this compound's substituents.

Translational Research and Future Perspectives for Luteone

Current Status of Therapeutic Potential Exploration

Exploration into the therapeutic potential of Luteone is primarily focused on its observed biological activities. Its antioxidant properties are linked to its capacity to scavenge free radicals and chelate metal ions. mdpi.com The anti-inflammatory effects have been noted in various experimental models. biosynth.commdpi.com Furthermore, this compound has shown promise in oncology research due to its ability to selectively target cancer cells and inhibit tumor growth by influencing processes such as apoptosis, angiogenesis, migration, and cell cycle progression. biosynth.commdpi.comnih.gov Studies have investigated its effects on various cancer types, exploring its interactions with signaling pathways and proteins. mdpi.comnih.gov For instance, research on human non-small cell lung cancer (NSCLC) cell lines has demonstrated that this compound can induce apoptosis and inhibit migration. mdpi.com In silico studies have also explored this compound's potential against viral targets, such as exhibiting high binding affinity with the Capsid Protein of the Zika virus. biorxiv.orgnih.gov

Challenges in Clinical Translation and Bioavailability

Despite its promising biological activities, this compound faces significant challenges in clinical translation, particularly concerning its bioavailability. As a naturally occurring polyphenol, this compound exhibits poor water solubility, which can limit its absorption, especially via the oral route. nih.govfrontiersin.org Low bioavailability is a critical factor that can hinder the in vivo efficacy and pharmacological application of bioactive compounds. nih.govfrontiersin.orgresearchgate.net General challenges in the clinical translation of natural compounds and complex formulations include structural and physicochemical complexity, difficulties in large-scale manufacturing, and issues related to biocompatibility and safety. frontiersin.orgresearchgate.net Overcoming poor solubility and enhancing absorption are key areas of research to improve the potential clinical application of compounds like this compound. nih.govfrontiersin.orgresearchgate.net

This compound Derivatives and Analogues in Research

Research into this compound derivatives and analogues is an active area aimed at potentially enhancing its properties, such as solubility and bioavailability, and exploring new therapeutic avenues. This compound itself is a prenylated isoflavone (B191592). wikipedia.org Its metabolism in mammals, such as in a rat liver homogenate, has shown the conversion of this compound into several derivatives, including a dihydrofurano-isoflavone and new isoflavones with oxygenated terminal methyl groups. tandfonline.com

One notable analogue is this compound 7-glucoside (also known as this compound 7-O-glucoside). imsc.res.innih.gov This compound is an isoflavonoid (B1168493) o-glycoside, where a glucose moiety is attached to this compound. imsc.res.infoodb.ca this compound 7-glucoside has been detected in various plants, including pulses and white lupines. foodb.ca It has been suggested as a potential biomarker for the consumption of these foods. foodb.ca Research on Luteolin (B72000) 7-O-glucoside (a related flavonoid glycoside, though distinct from this compound 7-glucoside) has explored its anti-inflammatory and antioxidant properties, noting its ability to inhibit the STAT3 pathway and reduce oxidative stress markers in in vitro studies. nih.gov While this compound 7-glucoside's specific biological activities are still being explored, the study of glycosylated forms is relevant as glycosylation can influence the solubility, stability, and metabolism of flavonoids. mdpi.com

Studies on derivatives of related flavonoids, such as Luteolin monophosphate derivatives, have demonstrated enhanced solubility and dissolution compared to the parent compound, leading to higher plasma exposure in animal models. mdpi.com This suggests that structural modifications, such as glycosylation or phosphorylation, could be a strategy to improve the pharmacokinetic properties of this compound.

Future Directions in this compound Research

Future research directions for this compound are focused on building upon the current understanding of its biological activities and addressing the challenges associated with its translation into therapeutic applications. biosynth.comnih.gov

Expanding Therapeutic Applications

The current research on this compound highlights its potential in areas such as oncology and inflammatory diseases. biosynth.com Future research aims to expand the exploration of its therapeutic applications. This could involve investigating its effects on a wider range of diseases where antioxidant and anti-inflammatory mechanisms play a significant role. Given the in silico findings regarding its potential antiviral activity, further research could delve deeper into its effects against specific viruses through in vitro and in vivo models. biorxiv.orgnih.gov Additionally, exploring combination therapies involving this compound with existing drugs could be a valuable direction to enhance efficacy and potentially reduce the required dosage of other therapeutic agents. nih.gov Research into novel delivery systems, such as nanotechnology-based approaches, could also contribute to expanding its applications by improving its bioavailability and targeted delivery to specific tissues or cells. mdpi.comnih.govfrontiersin.orgresearchgate.net

常见问题

Basic Research Questions

Q. How can Luteone be identified and quantified in plant tissues, and what analytical methods are recommended for reproducibility?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) with UV/Vis detection (λ = 260–280 nm) for quantification. Calibrate against purified this compound standards. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks for prenyl (δ ~1.6–1.8 ppm) and hydroxyl groups (δ ~5–6 ppm) . Reproducibility requires standardized extraction protocols (e.g., methanol:water 70:30 v/v) and validation of limits of detection (LOD) and quantification (LOQ) .

Q. What experimental designs are suitable for assessing this compound’s antifungal activity in plant-pathogen systems?

- Methodological Answer : Conduct in vitro antifungal assays using spore germination inhibition tests (e.g., Colletotrichum lupini spores) at varying this compound concentrations (10–100 µM). For in vivo studies, apply this compound to Lupinus leaf surfaces and monitor infection progression using microscopy. Include controls for cuticular permeability (e.g., epicuticular wax removal via chloroform rinsing) to distinguish pre-infectional vs. systemic antifungal effects .

Q. What are the primary biosynthetic pathways of this compound in Lupinus species, and how can they be modulated for increased production?

- Methodological Answer : this compound biosynthesis involves the phenylpropanoid pathway, with key enzymes like chalcone synthase (CHS) and isoflavone synthase (IFS). To enhance production, treat seedlings with jasmonic acid (100 µM) or methyl jasmonate, which upregulate pathway genes. Quantify intermediates (e.g., genistein) via LC-MS to validate pathway modulation .

Advanced Research Questions

Q. How do environmental stressors influence this compound accumulation, and what experimental variables must be controlled to resolve contradictory data?

- Methodological Answer : Fungal infection and abiotic stressors (e.g., UV exposure) differentially induce this compound vs. related isoflavones (e.g., wighteone). Use transcriptomic analysis (RNA-seq) to correlate stress-specific gene expression (e.g., LOX for jasmonate signaling) with metabolite profiles. Control for circadian rhythms and tissue age, as younger leaves show higher this compound induction .

Q. What mechanisms explain this compound’s dual role as an antioxidant and antifungal agent, and how can these be experimentally dissected?

- Methodological Answer : Assess antioxidant activity via lipid peroxidation assays (IC50 ~7–10 µM) using linoleic acid models. For antifungal activity, use membrane permeability assays (propidium iodide uptake in fungal hyphae). Compare structure-activity relationships (SAR) with analogs lacking prenyl groups to isolate functional moieties .

Q. How can pharmacokinetic challenges (e.g., low bioavailability, CYP450 interactions) be addressed in this compound-based therapeutic research?

- Methodological Answer : Perform ADME studies using Caco-2 cell monolayers to assess intestinal absorption. For CYP450 inhibition, use recombinant human cytochrome P450 isoforms (e.g., CYP2D6) in fluorometric assays. To improve bioavailability, test nanoencapsulation (e.g., liposomes) and monitor plasma concentrations via LC-MS in rodent models .

Q. What statistical approaches resolve contradictions in this compound accumulation data across studies (e.g., tissue-specific vs. systemic responses)?

- Methodological Answer : Apply multivariate analysis (PCA or PLS-DA) to datasets integrating metabolite levels, stress treatments, and transcriptomic profiles. Use mixed-effects models to account for biological variability (e.g., plant developmental stage). Reconcile discrepancies by standardizing elicitation protocols (e.g., jasmonate concentration, infection timing) .

Q. How does this compound interact with plant microbiome communities, and what metagenomic tools can elucidate these dynamics?

- Methodological Answer : Profile rhizosphere microbiomes (16S/ITS sequencing) in Lupinus treated with this compound vs. controls. For antifungal specificity, co-culture this compound with symbiotic fungi (e.g., mycorrhizae) and pathogens, measuring hyphal growth inhibition. Use network analysis (e.g., SparCC) to identify keystone taxa affected by this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。